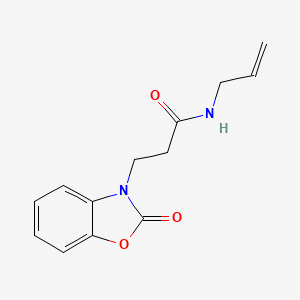

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide

Description

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide is a heterocyclic compound that features an oxazole ring fused with a benzene ring, along with an allyl group and a propanamide moiety

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-8-14-12(16)7-9-15-10-5-3-4-6-11(10)18-13(15)17/h2-6H,1,7-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJOPJFYIFHCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the formation of the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions: 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazole ring or the allyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced oxazole rings.

Scientific Research Applications

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific properties, such as antifouling coatings.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The allyl group may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

3-oxo-N-allyl-1,2-benzisothiazole-3(2H)-carboxamide: This compound has a similar structure but contains a benzisothiazole ring instead of an oxazole ring.

N-allyl-3-amino-2-iminoindoline: This compound features an indoline ring and has different reactivity and applications.

Uniqueness: 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide is unique due to its specific combination of an oxazole ring, an allyl group, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antioxidant properties, cytotoxic effects, and structure-activity relationships (SAR) based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H14N4O3 |

| Molecular Weight | 314.31 g/mol |

| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide |

| CAS Number | Not specified in sources |

Antioxidant Activity

A significant aspect of the biological activity of this compound is its antioxidant potential. In vitro studies have demonstrated that derivatives of benzoxazole structures exhibit strong antioxidant properties. For instance, a related study on C-3 tethered 2-oxo-benzo[1,4]oxazines showed promising results in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with IC50 values ranging from 4.74 to 92.20 μg/mL . This suggests that similar compounds may also possess significant antioxidant capabilities.

Cytotoxicity Studies

The cytotoxic effects of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide were evaluated through MTT assays on various cell lines. Preliminary findings indicate that certain analogs demonstrate low toxicity towards non-cancerous fibroblast cell lines at concentrations up to 250 μg/mL . This is critical for assessing the safety profile of the compound for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups enhances the antioxidant activity of benzoxazole derivatives. The introduction of specific substituents at the benzoxazole ring can significantly influence both the potency and selectivity of these compounds .

Case Studies

Several case studies have highlighted the relevance of benzoxazole derivatives in drug development:

- Antioxidant Properties : A study synthesized various C-3 tethered benzoxazine analogs and evaluated their antioxidant activities using both DPPH and FRAP (Ferric Reducing Antioxidant Power) assays. The most active compounds showed IC50 values significantly lower than ascorbic acid, a standard reference antioxidant .

- Cytotoxicity : In another investigation, compounds similar to 3-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylpropanamide were tested against several cancer cell lines, revealing selective cytotoxicity that warrants further exploration for cancer treatment applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.